molecular formula C21H13ClFNO3S B302161 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302161
M. Wt: 413.8 g/mol
InChI Key: STYNARCKKSAPBY-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. It has also been found to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high potency and selectivity for PPARγ. However, one of the limitations is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective PPARγ agonists based on the structure of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of 5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzaldehyde and 5-(4-fluorobenzyl)-2-furaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory activity, where it has been found to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H13ClFNO3S

Molecular Weight

413.8 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H13ClFNO3S/c22-15-5-3-14(4-6-15)18-10-9-17(27-18)11-19-20(25)24(21(26)28-19)12-13-1-7-16(23)8-2-13/h1-11H,12H2/b19-11-

InChI Key

STYNARCKKSAPBY-ODLFYWEKSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=O)F

Origin of Product

United States

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